N-Boc-piperazine

Purity Purification Process Chemistry

N-Boc-piperazine (57260-71-6) is the optimal mono-Boc-protected piperazine for complex multi-step synthesis. Its orthogonal Boc chemistry enables sequential functionalization, preventing the uncontrolled reactivity of unprotected piperazine. Validated as an Alkyl/ether-based PROTAC linker for PD-1/PD-L1 degraders, it bridges medicinal chemistry to preclinical supply. Supplied as a high-purity (>99%) white solid with high-yielding (>93.5%) synthetic accessibility, it also serves as a certified impurity standard for Brexpiprazole and Palbociclib, ensuring ICH-compliant HPLC validation for ANDA submissions.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 57260-71-6
Cat. No. B014835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-piperazine
CAS57260-71-6
Synonyms1-(tert-Butoxycarbonyl)piperazine;  1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester;  tert-Butyl 1-Piperazinecarboxylate;  1-[(1,1-Dimethylethoxy)carbonyl]piperazine;  1-Piperazinecarboxylic Acid tert-Butyl Ester; 
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
InChIKeyCWXPZXBSDSIRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-piperazine (CAS 57260-71-6) Procurement and Differentiation Guide for Chemical Synthesis


N-Boc-piperazine (CAS 57260-71-6, tert-butyl piperazine-1-carboxylate) is a mono-Boc-protected piperazine derivative with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol, appearing as a white to off-white solid with melting point 43-47°C . It is widely used as a pharmaceutical intermediate , an Alkyl/ether-based PROTAC linker in targeted protein degradation [1], and an N-Boc protected building block for Buchwald-Hartwig coupling and other cross-coupling reactions in organic synthesis [2].

Why N-Boc-piperazine Cannot Be Readily Substituted by Unprotected Piperazine or Alternative Protected Analogs in Pharmaceutical R&D


In multi-step pharmaceutical syntheses, the direct substitution of N-Boc-piperazine with unprotected piperazine leads to uncontrolled reactivity due to the presence of two nucleophilic secondary amines [1]. While alternative protecting groups like Cbz exist, they exhibit different deprotection conditions and orthogonal compatibility profiles [2]. The choice of protecting group directly impacts reaction yields, purity profiles, and the feasibility of downstream transformations [3].

Quantitative Differentiation of N-Boc-piperazine (CAS 57260-71-6) Against Its Closest Comparators


Purification-Enhanced Purity of N-Boc-piperazine via Tailored Extraction

A patent-published purification method for N-Boc-piperazine exploits its differential solubility in low-polarity solvents versus water to elevate purity from approximately 97% to ≥99%, with a maximum achievable purity of 99.8% . This represents a quantifiable purity improvement over generic mono-protection methods.

Purity Purification Process Chemistry

Synthetic Yield Benchmarking for N-Boc-piperazine Preparation

N-Boc-piperazine can be prepared in 80% yield via a solvent-free, iodine-catalyzed N-Boc protection of piperazine [1]. A separate patent method reports yields exceeding 93.5% using a cyclization approach with ammonia [2].

Synthetic Yield Green Chemistry Process Optimization

N-Boc-piperazine as a Validated PROTAC Linker Building Block

N-Boc-piperazine is explicitly classified as an Alkyl/ether-based PROTAC linker and has been used in the published synthesis of the PROTAC PD-1/PD-L1 degrader-1 (HY-131183) [1]. This is a defined application not shared by other protected piperazines like Cbz-piperazine.

PROTAC Linker Targeted Protein Degradation

Orthogonal Protection Strategy Using N-Boc-piperazine

The Boc group on N-Boc-piperazine is cleaved under mild acidic conditions (e.g., TFA), while the alternative Cbz group requires hydrogenolysis . This orthogonal reactivity allows for sequential deprotection in molecules containing both groups, enabling complex, regiospecific functionalization.

Orthogonal Protection Multi-step Synthesis Medicinal Chemistry

Commercial Availability as a Certified Pharmaceutical Impurity Reference Standard

N-Boc-piperazine (CAS 57260-71-6) is commercially supplied as a certified impurity reference standard for the pharmaceuticals Brexpiprazole (Impurity 57) and Palbociclib (Impurity 57) [1]. This dual use as both a synthetic intermediate and a regulatory impurity standard is a unique value proposition.

Impurity Standard Quality Control Regulatory Compliance

High-Value Application Scenarios for N-Boc-piperazine (CAS 57260-71-6) in Research and Industrial Chemistry


Large-Scale Manufacturing of PROTAC Degraders

Given its validated use as an Alkyl/ether-based PROTAC linker in the synthesis of PD-1/PD-L1 degraders [1], and its high-yielding synthetic accessibility (>93.5%), N-Boc-piperazine is an ideal building block for scaling up PROTAC production from medicinal chemistry to preclinical and clinical supply.

Development of Multi-Step, Regiospecific Syntheses of Drug Candidates

The orthogonal deprotection chemistry of the Boc group enables sequential functionalization of piperazine nitrogens. This is critical for constructing complex, unsymmetrical molecules in drug discovery programs targeting kinases, GPCRs, and CNS receptors [1].

Analytical Method Development and Quality Control for Generic Pharmaceuticals

As a certified impurity standard for Brexpiprazole and Palbociclib [1], N-Boc-piperazine is a key reference material for HPLC method validation, stability studies, and ANDA/NDA submissions, ensuring compliance with ICH and pharmacopoeial guidelines.

Process Chemistry and Green Synthesis Initiatives

The availability of high-purity (>99%) N-Boc-piperazine via a simple, patented purification process [1], combined with high-yielding (>93.5%) and solvent-free synthetic methods, makes it an attractive starting material for optimizing cost, purity, and environmental footprint in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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